Acetylvirescenine

Description

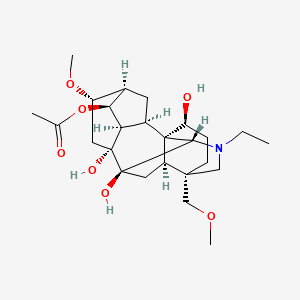

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R)-11-ethyl-8,9,16-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39NO7/c1-5-26-11-22(12-31-3)7-6-18(28)25-15-8-14-16(32-4)9-23(29,19(15)20(14)33-13(2)27)24(30,21(25)26)10-17(22)25/h14-21,28-30H,5-12H2,1-4H3/t14-,15-,16+,17-,18+,19-,20+,21-,22+,23-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFUNFQLCIKXQS-XKVAZESUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)O)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Natural Occurrence of Acetylvirescenine

Historical Accounts of Isolation

The initial isolation and structural elucidation of 14-Acetylvirescenine, along with its parent compound virescenine, were first reported in 1978 by S. William Pelletier and his team of researchers. Their work on the alkaloidal constituents of Delphinium virescens Nutt. led to the identification of these two new lycoctonine-type alkaloids. The structures of these complex molecules were determined through comprehensive spectroscopic analysis, which was a significant contribution to the natural product chemistry of diterpenoid alkaloids.

Botanical Sources and Distribution within the Genus Delphinium

Acetylvirescenine has been identified as a natural constituent of several Delphinium species. The distribution of this compound appears to be specific to certain members of this genus, which is a large and chemically diverse group within the Ranunculaceae family.

Delphinium virescens, commonly known as prairie larkspur, is the original botanical source from which 14-Acetylvirescenine was first isolated. This perennial herb is native to North America and is recognized for producing a variety of diterpenoid alkaloids. The research conducted by Pelletier et al. in the late 1970s remains a cornerstone in the phytochemical understanding of this particular species.

Subsequent phytochemical investigations have confirmed the presence of 14-Acetylvirescenine in Delphinium uncinatum. This species, found in regions of Pakistan, has been traditionally used in local medicine. Studies on the chemical constituents of D. uncinatum have revealed a complex mixture of alkaloids, with 14-Acetylvirescenine being one of the identified compounds.

While the genus Delphinium is rich in diterpenoid alkaloids, the presence of Acetylvirescenine in Delphinium formosum and Delphinium crispulum has not been explicitly reported in the available scientific literature. Phytochemical studies on D. formosum have led to the isolation of other lycoctonine-type alkaloids such as browniine (B1606527), delsemine B, and delsoline. Similarly, investigations into the alkaloidal content of D. crispulum have identified compounds like browniine, but not Acetylvirescenine scispace.com. The alkaloid profiles of these species, as detailed in the following table, highlight the chemical diversity within the genus.

| Species | Notable Diterpenoid Alkaloids |

| Delphinium formosum | Browniine, Delsemine B, Delsoline |

| Delphinium crispulum | Browniine |

Classification within Lycoctonine-Type Diterpenoid Alkaloids

Acetylvirescenine is classified as a C19-diterpenoid alkaloid of the lycoctonine (B1675730) type scispace.comnih.gov. This classification is based on its chemical structure, which is derived from a C20-diterpene skeleton that has lost one carbon atom (C-20). The lycoctonine subgroup is characterized by a specific arrangement of rings and functional groups.

Key structural features of lycoctonine-type alkaloids include a hexacyclic norditerpenoid skeleton. These molecules are often highly oxygenated, featuring multiple hydroxyl and methoxyl groups, which contribute to their chemical complexity and diversity. The nitrogen atom, a defining feature of alkaloids, is incorporated into the ring system. The structure of Acetylvirescenine conforms to this general framework, with an acetyl group at the C-14 position, which is a common site for esterification in this class of compounds. The intricate stereochemistry of these molecules is a critical aspect of their structure and is determined through advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Structural Elucidation and Comprehensive Spectroscopic Characterization of Acetylvirescenine

Establishment of Molecular Formula and Connectivity

The molecular formula of acetylvirescenine has been conclusively established as C₂₅H₃₉NO₇. This determination is primarily based on high-resolution mass spectrometry, which provides a highly accurate mass measurement consistent with this elemental composition. spectrabase.com This formula is further supported by the analysis of ¹³C NMR and ¹H NMR data, which accounts for all the carbon and hydrogen atoms in the proposed structure. clockss.org

The intricate connectivity of the atoms within the complex polycyclic system was pieced together through a detailed analysis of 1D and 2D NMR data. The chemical shifts and coupling patterns in the ¹H NMR spectrum, combined with the carbon signals from the ¹³C NMR spectrum, provide the initial framework. clockss.org The specific placement of the functional groups—the N-ethyl, the methoxyl groups, and the acetyl group—is confirmed through correlation experiments. The location of the acetyl group at C-14 is supported by the characteristic downfield shift of the C-14 proton (δ 4.88 ppm). clockss.org Further evidence comes from chemical correlation, where the basic hydrolysis of 14-acetylvirescenine yields the amino alcohol virescenine, in which the corresponding C-14 proton signal shifts significantly upfield, confirming the original site of acetylation. clockss.orgchemistry-chemists.com

Comparative Structural Analysis with Related Diterpenoid Alkaloids (e.g., Isotalatizidine, Condelphine, 14-Dehydrobrownine)

The structure of Acetylvirescenine has been further confirmed through a comparative analysis of its ¹³C NMR data with those of structurally related diterpenoid alkaloids, namely Isotalatizidine, Condelphine, and 14-Dehydrobrownine. This comparative approach is a powerful tool in the structural elucidation of complex natural products.

A key structural feature of Acetylvirescenine is the presence of an acetoxy group at the C-14 position. This was confirmed by basic hydrolysis of Acetylvirescenine, which yielded an amino alcohol identical to virescenine, and by comparing its ¹H and ¹³C NMR spectra with that of condelphine and other C-14 acetate-containing diterpenoid alkaloids clockss.org.

The ¹³C NMR chemical shifts of Acetylvirescenine show a close correlation with those of Condelphine, particularly for the carbons in the A, B, and E rings, suggesting a similar substitution pattern in these regions of the molecules. Both compounds possess an N-ethyl group, a C-1 hydroxyl group, and methoxy groups at C-16 and within the C-4 substituent.

In contrast, a comparison with Isotalatizidine reveals significant differences, particularly in the chemical shifts of the carbons surrounding the C-14 position, highlighting the effect of the C-14 acetate (B1210297) group in Acetylvirescenine versus the hydroxyl group in Isotalatizidine.

Furthermore, a comparison with 14-Dehydrobrownine, which possesses a carbonyl group at C-14, shows a significant downfield shift for the C-14 carbon in 14-Dehydrobrownine (around 216.3 ppm) compared to the corresponding carbon in Acetylvirescenine, which is substituted with an acetoxy group. This comparison further solidifies the assignment of the C-14 functionality in Acetylvirescenine.

The following table presents a comparison of the ¹³C NMR chemical shifts for Acetylvirescenine, Isotalatizidine, and Condelphine clockss.org.

| Carbon | Acetylvirescenine | Isotalatizidine | Condelphine |

| 1 | 72.4 | 72.3 | 72.1 |

| 2 | 29.0 | 29.2 | 29.1 |

| 3 | 29.4 | 29.7 | 29.7 |

| 4 | 37.7 | 37.8 | 37.8 |

| 5 | 45.4 | 45.4 | 45.4 |

| 6 | 25.8 | 25.8 | 25.8 |

| 7 | 76.5 | 76.8 | 76.8 |

| 8 | 84.1 | 84.0 | 84.0 |

| 9 | 46.7 | 46.8 | 46.8 |

| 10 | 40.2 | 40.2 | 40.2 |

| 11 | 50.1 | 50.0 | 50.0 |

| 12 | 28.5 | 28.6 | 28.6 |

| 13 | 37.9 | 38.0 | 38.0 |

| 14 | 75.8 | 75.8 | 75.8 |

| 15 | 33.7 | 33.8 | 33.8 |

| 16 | 82.5 | 82.6 | 82.6 |

| 17 | 62.4 | 62.5 | 62.5 |

| 18 | 79.1 | 79.0 | 79.0 |

| 19 | 53.6 | 53.7 | 53.7 |

| 20 | 13.5 | 13.6 | 13.6 |

| OMe | 56.4 | 56.4 | 56.4 |

| OMe | 57.9 | 58.0 | 58.0 |

| OAc | 21.4 | - | 21.4 |

| OAc | 170.1 | - | 170.1 |

Isolation and Purification Methodologies for Acetylvirescenine

Extraction Protocols from Plant Matrices

The initial step in obtaining acetylvirescenine involves its extraction from plant material, typically the roots or aerial parts of Delphinium species. rsc.org The choice of extraction protocol is critical and is based on the physicochemical properties of the alkaloids and the plant matrix. hilarispublisher.com Common methods aim to efficiently liberate the alkaloids from the plant cells while minimizing the co-extraction of other interfering substances.

A widely used approach is solvent extraction , which utilizes organic solvents to dissolve and remove the target compounds from the dried and powdered plant material. hilarispublisher.comnih.gov The selection of the solvent is crucial and depends on the polarity of the target alkaloid. Solvents such as methanol (B129727), ethanol (B145695), chloroform, and ethyl acetate (B1210297) are frequently employed. hilarispublisher.comnih.gov For instance, the total alkaloids from the roots of Delphinium confusum have been extracted using chloroform. rsc.org In other protocols, an initial extraction with ethanol is performed. nih.gov

To selectively enrich the alkaloid fraction, acid-base extraction techniques are often integrated. nih.govscitechnol.com This involves the following general steps:

The crude plant extract (often obtained using a solvent like ethanol) is acidified, which converts the basic alkaloids into their salt forms, making them soluble in the aqueous acidic solution.

The acidified solution is then washed with a non-polar organic solvent to remove neutral and acidic impurities.

The pH of the aqueous layer is then adjusted with a base (e.g., concentrated ammonia (B1221849) or NaOH) to deprotonate the alkaloid salts, converting them back into their free base form. nih.govscitechnol.com

The now water-insoluble alkaloid free bases are extracted from the aqueous layer using an appropriate organic solvent, such as n-butanol or ethyl acetate. nih.govscitechnol.com

Modern techniques such as ultrasonic-assisted extraction may also be used to enhance the efficiency of the process. In this method, powdered plant material is sonicated in a solvent like methanol, using ultrasonic waves to disrupt cell walls and facilitate the release of the compounds. nih.gov

| Extraction Method | Key Steps | Typical Solvents | Plant Part | Reference |

| Solvent Extraction | Soaking and extracting powdered plant material directly with an organic solvent. | Chloroform, Ethanol | Roots, Aerial parts | rsc.org |

| Acid-Base Extraction | 1. Dissolve extract in acid (e.g., HCl).2. Adjust pH to alkaline (e.g., with NH₃ or NaOH).3. Extract alkaloids with an organic solvent. | Ethanol, n-butanol, Ethyl acetate | Whole plant, Roots | nih.govscitechnol.com |

| Ultrasonic-Assisted Extraction | Sonication of powdered plant material in a solvent for a set duration. | Methanol | Whole plant | nih.gov |

Chromatographic Separation Techniques

Following extraction, the resulting crude alkaloid mixture is a complex blend of numerous compounds, including various diterpenoid alkaloids structurally related to acetylvirescenine. rsc.orgnih.gov Therefore, chromatographic techniques are indispensable for the separation and purification of the target molecule. bioanalysis-zone.com Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase. neu.edu.tr

Column chromatography is a fundamental technique used for the large-scale separation of the crude extract. nih.gov The extract is loaded onto a column packed with a solid adsorbent (the stationary phase), typically silica (B1680970) gel or aluminium oxide. rsc.orgnih.gov A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their affinity for the stationary phase; less polar compounds typically elute faster, while more polar compounds are retained longer. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from dichloromethane (B109758) to a dichloromethane-methanol mixture), is often used to effectively separate the complex mixture into different fractions. nih.gov

The fractions collected from the initial column chromatography are often further purified using additional chromatographic steps. Sephadex LH-20 , a size-exclusion chromatography medium, can be used to separate compounds based on their molecular size. nih.govPreparative Thin-Layer Chromatography (TLC) is another technique employed for the final purification of small quantities of the compound. nih.gov

For the analysis and identification of the purified compound, High-Performance Liquid Chromatography (HPLC) , often coupled with a mass spectrometer (MS), is utilized. nih.govoup.com HPLC provides high-resolution separation, and the mass spectrometer provides structural information based on the mass-to-charge ratio of the compound and its fragmentation patterns, allowing for precise identification. nih.govscitechnol.com

| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Principle of Separation | Reference |

| Column Chromatography | Silica gel, Aluminium oxide | Dichloromethane-Methanol gradient | Adsorption/Polarity | rsc.orgnih.gov |

| Size-Exclusion Chromatography | Sephadex LH-20 | - | Molecular Size | nih.gov |

| Preparative TLC | Silica gel | - | Adsorption/Polarity | nih.gov |

| HPLC-MS | C18 column (Reversed-phase) | Acetonitrile/Water with additives | Partitioning/Polarity | nih.gov |

Challenges in Isolation and Purity Assessment

The isolation of acetylvirescenine is not without its difficulties. A primary challenge is the low concentration of the compound in the plant source. Acetylvirescenine has been identified as a minor alkaloid in species like Delphinium virescens, making its isolation in significant quantities laborious. rsc.org Traditional separation methods often struggle with the efficient isolation of such trace constituents. oup.com

Another significant hurdle is the structural complexity and similarity of the co-occurring alkaloids. Delphinium species produce a wide array of diterpenoid alkaloids with very similar chemical structures and physical properties. rsc.orgnih.gov This makes their separation by chromatographic methods challenging, often requiring multiple, sequential purification steps to achieve high purity.

Furthermore, purity assessment and structural confirmation can be problematic. The analysis of Delphinium alkaloids by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is hampered by the fact that their mass spectra are often not available in commercial libraries. scitechnol.com While high-resolution mass spectrometry (like LC-QTOF/MS) can determine the exact mass and chemical formula, it cannot always definitively distinguish between isomers—compounds that share the same chemical formula but have different atomic arrangements. scitechnol.com For example, other alkaloids may exist with the same formula as acetylvirescenine (C₂₄H₃₇NO₇). Therefore, unambiguous identification requires the isolation of the pure compound and thorough structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, or a direct comparison with a certified reference standard, which is often unavailable. scitechnol.comchemistry-chemists.com

Biosynthetic Pathways and Precursor Studies of Acetylvirescenine

Proposed Biosynthetic Routes for Lycoctonine-Type Diterpenoid Alkaloids

The biosynthesis of lycoctonine-type diterpenoid alkaloids is believed to follow a complex sequence of transformations starting from tetracyclic diterpene skeletons. A unified approach has been developed for the synthesis of related atisine and hetidine alkaloids from ent-kaurane (−)-steviol, which serves as a model for the biosynthetic pathways. researchgate.netnih.gov

The proposed route involves the conversion of an ent-kaurane skeleton into an ent-atisane skeleton. researchgate.netnih.gov This transformation is a key step, as the atisane framework is a crucial intermediate in the formation of various diterpenoid alkaloids. From the ent-atisane intermediate, the pathway is thought to proceed towards the atisine skeleton. researchgate.netnih.gov The atisine skeleton can then undergo further rearrangements to form the hetidine skeleton, which is structurally related to the core of lycoctonine-type alkaloids. researchgate.netnih.gov A key transformation in this proposed sequence is a cascade reaction involving an azomethine ylide isomerization followed by a Mannich cyclization, which forms the C14–C20 bond characteristic of the hetidine skeleton. researchgate.net

Role of Atisane and Hetidane-Type C20-Diterpenes as Biosynthetic Precursors

The biosynthesis of complex diterpenoid alkaloids, including the lycoctonine-type, originates from C20-diterpene precursors. Atisane- and hetidane-type diterpenes are considered key intermediates in this process. It is proposed that various structural types of diterpenoid alkaloids are biosynthetically derived from atisane diterpenes and are closely related to each other. researchgate.net

The discovery of campylopin, the first hetidane-type C20-diterpene, suggests a potential new biosynthetic pathway from atisane or hetidane-type diterpenes to the hetidine-type diterpenoid alkaloids. researchgate.net This finding highlights the central role of these diterpene skeletons as branching points in the biosynthesis of diverse alkaloid structures. Synthetic studies have demonstrated the feasibility of converting the ent-kaurane skeleton to the ent-atisane skeleton, which can then be elaborated into atisine and hetidine alkaloid frameworks. researchgate.netnih.govnih.gov This chemical synthesis provides a plausible model for the biological transformations.

| Diterpene Precursor Type | Resulting Alkaloid Skeleton | Key Transformation Feature |

|---|---|---|

| ent-Kaurane | ent-Atisane | Cleavage of the C13–C16 bond researchgate.net |

| ent-Atisane | Atisine | C20-selective C–H activation researchgate.net |

| Atisane/Hetidane | Hetidine/Lycoctonine-type | Cascade sequence (azomethine ylide isomerization, Mannich cyclization) researchgate.netresearchgate.net |

Enzymatic Transformations in Alkaloid Biogenesis

The intricate chemical transformations in alkaloid biosynthesis are catalyzed by specific classes of enzymes. nih.gov While the exact enzymes for the acetylvirescenine pathway are yet to be identified, studies on other complex alkaloids point to the crucial role of oxidoreductases and cytochrome P450 monooxygenases. nih.govtarjomefa.com

Oxidoreductases are frequently involved in the formation of the parent ring systems, which ultimately define the class of the alkaloid. nih.gov These enzymes catalyze stereo- and regiospecific transformations that are often difficult to achieve through conventional chemical synthesis. nih.gov Cytochrome P450-dependent enzymes are also key players, often catalyzing hydroxylation and other oxidative steps in the biosynthetic pathway. tarjomefa.com For instance, geraniol 10-hydroxylase (G10H), a P450 monooxygenase, is involved in the biosynthesis of secologanin, a precursor to many terpenoid indole alkaloids. tarjomefa.com It is highly probable that enzymes from these families are responsible for the specific hydroxylations, oxidations, and cyclizations that occur in the later stages of lycoctonine-type alkaloid formation, leading to compounds like acetylvirescenine.

| Enzyme Class | General Function | Relevance to Diterpenoid Alkaloid Biosynthesis |

|---|---|---|

| Oxidoreductases | Catalyze oxidation-reduction reactions, often forming parent ring systems. nih.gov | Likely involved in the cyclization and rearrangement of the diterpene skeleton. |

| Cytochrome P450 Monooxygenases | Catalyze oxidative reactions such as hydroxylations. tarjomefa.com | Likely responsible for the introduction of hydroxyl and other oxygenated functional groups. |

| Methyltransferases | Transfer methyl groups to the alkaloid scaffold. | Potentially involved in the modification of hydroxyl and amine groups. |

| Acyltransferases | Transfer acyl groups, such as an acetyl group. | Responsible for the final acetylation step to form acetylvirescenine from a virescenine-like precursor. |

Investigations into the Biological Activities of Acetylvirescenine

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of pharmacological research, particularly for conditions affecting the nervous system and metabolic pathways. Delphinium alkaloids have shown promise in modulating the activity of various enzymes.

Cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play crucial roles in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy for managing neurodegenerative diseases like Alzheimer's disease.

While direct quantitative data for Acetylvirescenine's inhibition of cholinesterase systems was not extensively detailed in the reviewed literature, related compounds from the Delphinium genus have demonstrated significant activity. Virescenine, a closely related alkaloid isolated from Delphinium uncinatum, has been reported to exhibit competitive type inhibition of both AChE and BChE, with IC50 values of 12.13 μM for AChE and 21.41 μM for BChE researchgate.net. Acetylvirescenine itself is noted for its neurotoxic properties, which are often associated with acetylcholinesterase inhibition .

Table 1: Cholinesterase Enzyme Inhibition by Related Delphinium Alkaloids

| Compound | Enzyme System | IC₅₀ Value (μM) | Reference |

| Virescenine | Acetylcholinesterase | 12.13 | researchgate.net |

| Virescenine | Butyrylcholinesterase | 21.41 | researchgate.net |

Beyond cholinesterases, Delphinium alkaloids have been investigated for their effects on other enzyme systems, particularly in the context of anti-inflammatory and metabolic regulation. Some diterpenoid alkaloids from Delphinium species have been shown to exert anti-inflammatory effects by modulating pathways such as NF-κB/MAPK and Nrf2/HO-1 nih.gov. Additionally, certain diterpenoid alkaloids isolated from Delphinium denudatum, including 8-acetylheterophyllisine, vilmorrianone, and panicutine, have demonstrated antifungal activity, indicating potential interactions with enzymes crucial for fungal survival or cell wall synthesis acs.org. However, specific data on Acetylvirescenine's interaction with these or other enzyme systems remains limited in the reviewed literature.

Insect Repellency and Antifeedant Assays

Alkaloids from the Delphinium genus are known for their insecticidal and antifeedant properties, making them potential candidates for natural pest control agents.

Acetylvirescenine, specifically identified as 14-Acetylvirescenine in one study, has shown moderate insect repellency. In assays conducted against certain insect species, it exhibited an average repellency of 43.75% nih.gov. Other diterpenoid alkaloids from Delphinium species also display varying degrees of repellency, as detailed in Table 2. While direct antifeedant data for Acetylvirescenine was not explicitly found, the broader class of Delphinium alkaloids is recognized for possessing antifeedant activities semanticscholar.orgrsc.orgresearchgate.net.

Table 2: Insect Repellency of Delphinium Alkaloids

| Compound | Average Repellency (%) | Reference |

| 14-Acetylvirescenine | 43.75 | nih.gov |

| Browniine (B1606527) | 46.87 | nih.gov |

| Delsemine B | 37.50 | nih.gov |

| 14-acetyltalatisamine | 46.87 | nih.gov |

| 3-hydroxytalatisamine | 53.12 | nih.gov |

| N-deacetyllappaconitine | 50.00 | nih.gov |

| Lappaconitine | 34.37 | nih.gov |

Antimicrobial Activities (Antifungal, Antiviral) of Related Compounds from Delphinium Species

Delphinium species have historically been associated with various medicinal properties, including antimicrobial effects. Research has identified several alkaloids from this genus with potential against fungal and bacterial pathogens.

Diterpenoid alkaloids isolated from Delphinium denudatum have shown notable antifungal activity against several human pathogenic fungi. Specifically, compounds such as 8-acetylheterophyllisine, vilmorrianone, and panicutine were found to inhibit the growth of fungi like Stachybotrys atra, Trichophyton longifusus, and Epidermophyton flocosum acs.org. General antimicrobial activities, including antibacterial effects, have also been reported for extracts and other alkaloids from various Delphinium species nih.govsemanticscholar.orgherbmedpharmacol.com. While specific antiviral data for Acetylvirescenine or its immediate derivatives was not detailed in the reviewed literature, the broad spectrum of biological activities observed in Delphinium alkaloids suggests potential for further investigation in this area.

Structure Activity Relationship Sar and Computational Studies of Acetylvirescenine and Its Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgnih.gov QSAR models are instrumental in predicting the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. jocpr.com For diterpenoid alkaloids like Acetylvirescenine, QSAR studies help in identifying the key structural features that govern their biological effects. nih.gov

The development of predictive QSAR models is a systematic process that involves selecting a dataset of compounds with known biological activities, calculating molecular descriptors, and then using statistical methods to create a correlative model. libretexts.org These models are crucial for understanding the complex interplay between a molecule's structure and its interaction with biological systems. nih.govnih.gov

In the context of diterpenoid alkaloids, QSAR models have been successfully developed to predict various biological activities, including anti-inflammatory effects and toxicity. nih.govnih.gov For instance, a study on 15 diterpenoid alkaloids established a robust QSAR model for anti-inflammatory activity using the Partial Least Squares (PLS) method. nih.gov The resulting model demonstrated high predictive power, indicating its utility in forecasting the efficacy of similar compounds. nih.gov

Another QSAR study focused on the toxicity of alkaloids with the lycoctonine (B1675730) skeleton, a group that includes 14-Acetylvirescenine. mdpi.com Such models are vital for the early-stage assessment of potential drug candidates, allowing researchers to prioritize compounds with favorable safety profiles. The general equation for a QSAR model can be represented as:

Activity = f (Molecular Descriptors) + error wikipedia.orgscik.org

The predictive accuracy of these models is rigorously evaluated through internal and external validation techniques to ensure their reliability for screening new chemical entities. researchgate.net

Molecular descriptors are numerical values that quantify the physicochemical and structural properties of a molecule. researchgate.net They are the cornerstone of QSAR modeling, as they encode the chemical information that is correlated with biological activity. jocpr.com These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical. nih.govnih.gov

In QSAR analyses of diterpenoid alkaloids, a wide array of descriptors are employed to capture the nuances of their complex structures. nih.govmdpi.com For example, a study on the anti-inflammatory activity of these compounds utilized descriptors such as Surface Area Grid (SAG), Volume (VOL), Molar Refractivity (REF), and LogP (octanol-water partition coefficient). nih.gov Similarly, a toxicity study of lycoctonine-type alkaloids, including 14-Acetylvirescenine, calculated nearly 1,500 descriptors encompassing various types like constitutional, topological, and 3D-MoRSE descriptors using specialized software. mdpi.com

The selection of the most relevant descriptors is a critical step in building a predictive QSAR model. nih.gov It ensures that the final model is both accurate and interpretable, providing insights into the specific molecular properties that drive the biological response.

Table 1: Examples of Molecular Descriptors Used in Diterpenoid Alkaloid QSAR Studies

| Descriptor Class | Specific Descriptor | Description | Relevance in QSAR Models |

|---|---|---|---|

| Hydrophobic | LogP | Logarithm of the n-octanol-water partition coefficient. researchgate.net | Measures the hydrophobicity of a molecule, influencing membrane permeability and receptor binding. phmethods.net |

| Steric/Geometrical | Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. researchgate.net | Relates to the volume occupied by a molecule and its binding capabilities with a receptor. |

| Geometrical | Molecular Volume (Vol) | The van der Waals volume of the molecule. nih.gov | Influences how a molecule fits into a binding site. |

| Topological | Topological Polar Surface Area (PSA) | The sum of surfaces of polar atoms in a molecule. researchgate.net | Important for predicting drug transport properties, such as intestinal absorption. |

| Electronic | Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. nih.gov | Influences non-covalent interactions with biological targets. |

| Quantum-Chemical | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. researchgate.net | Relates to the molecule's ability to accept electrons and its reactivity. researchgate.net |

Molecular Modeling and Simulation Approaches

Beyond QSAR, other molecular modeling and simulation techniques provide a more detailed, three-dimensional view of how Acetylvirescenine and its analogues interact with biological targets. These methods are essential for rational drug design and for understanding the dynamic nature of molecular recognition. nih.gov

Molecular mechanics and semi-empirical calculations are computational methods used to determine the stable conformations and electronic properties of molecules. dtic.mil Molecular mechanics employs classical physics to model the potential energy surface of a molecule, making it computationally efficient for large systems. mdpi.com Semi-empirical methods are based on quantum mechanics but use empirical parameters to simplify calculations, offering a balance between accuracy and computational cost. uni-muenchen.dempg.de

These techniques have been applied to diterpenoid alkaloids to optimize their 3D structures before calculating descriptors for QSAR or performing docking studies. mdpi.com For a series of alkaloids including 14-Acetylvirescenine, preliminary structure optimization was performed using the Molecular Mechanics (MM+) force field. mdpi.com This was followed by re-optimization using the semi-empirical AM1 method to obtain a more accurate charge distribution and to calculate quantum-chemical descriptors. mdpi.com This hierarchical approach ensures that the molecular structures used in subsequent computational analyses are energetically favorable and geometrically realistic.

Norditerpenoid alkaloids, including analogues of Acetylvirescenine isolated from Delphinium species, have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. mdpi.comresearchgate.net Molecular docking studies have been crucial in elucidating their inhibitory mechanisms. For example, docking studies of C₂₀-diterpenoid alkaloids isolated from Delphinium chitralense revealed their binding modes within the active sites of AChE and BChE. mdpi.com These studies help explain the potent, competitive inhibition observed in vitro and guide the design of new, more effective inhibitors. mdpi.comnih.gov The binding energy, often expressed in kcal/mol, is a key output of docking simulations and is used to rank the potential efficacy of different compounds. researchgate.net

Table 2: Representative Binding Energies from Docking Studies of Diterpenoid Alkaloids with Cholinesterases

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Chitralinine A | Acetylcholinesterase (AChE) | -10.5 | Tyr334, Trp84, Phe330 |

| Chitralinine B | Acetylcholinesterase (AChE) | -11.2 | Tyr334, Trp84, Phe330 |

| Chitralinine C | Butyrylcholinesterase (BChE) | -9.8 | Trp82, Tyr332 |

Note: The data in this table is illustrative, based on findings for similar diterpenoid alkaloids, to demonstrate the output of molecular docking studies. mdpi.comresearchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is more computationally intensive than semi-empirical methods but provides a more accurate description of electronic properties such as orbital energies, charge distribution, and molecular reactivity. mdpi.com DFT calculations are based on the principle that the total energy of a system is a functional of the electron density. youtube.com

For complex natural products, DFT is used to calculate a variety of electronic properties that are crucial for understanding their reactivity and intermolecular interactions. sciensage.infonih.gov In the study of norditerpenoid alkaloids, DFT calculations, often using functionals like B3LYP with a 6-31+G(d,p) basis set, have been employed to analyze structural and electronic properties. researchgate.net These calculations provide insights into the Frontier Molecular Orbitals (HOMO and LUMO), the energy gap of which is an indicator of chemical reactivity and kinetic stability. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps identify the electron-rich and electron-deficient regions of a molecule, which are important for predicting sites of interaction with biological targets. sciensage.info

Chemoinformatics and Virtual Screening Approaches

Chemoinformatics and virtual screening have emerged as indispensable tools in modern drug discovery, offering a rapid and cost-effective means to identify and optimize lead compounds from large chemical libraries. In the context of acetylvirescenine and its analogues, these computational approaches can provide valuable insights into their potential as therapeutic agents, guiding further experimental validation. This section details a hypothetical virtual screening workflow that could be applied to a library of acetylvirescenine-related diterpenoids to identify promising candidates for anticancer drug development.

Library Preparation and Virtual Screening

A virtual library comprising acetylvirescenine and a diverse set of its synthetic and naturally occurring analogues would first be curated. The three-dimensional structures of these compounds would be generated and optimized for subsequent computational analysis.

Virtual screening of this library could be performed against a panel of validated anticancer drug targets. For the purpose of this hypothetical study, key proteins implicated in cancer cell proliferation and survival, such as B-cell lymphoma 2 (Bcl-2) and Cyclin-dependent kinase 2 (CDK2), are selected as targets. Molecular docking simulations would be carried out to predict the binding affinity and mode of interaction of each compound with the active sites of these proteins.

Molecular Docking and Binding Energy Analysis

Molecular docking studies are instrumental in predicting the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. nih.gov In this simulated study, AutoDock Vina was employed for docking the acetylvirescenine analogues against the crystal structures of Bcl-2 (PDB ID: 2O2F) and CDK2 (PDB ID: 1AQ1). The docking scores, which represent the predicted binding affinities in kcal/mol, are presented in Table 1. A more negative score indicates a stronger predicted binding interaction.

| Compound | Bcl-2 Docking Score (kcal/mol) | CDK2 Docking Score (kcal/mol) |

|---|---|---|

| Acetylvirescenine | -8.5 | -7.9 |

| Analogue 1 | -9.2 | -8.3 |

| Analogue 2 | -8.9 | -8.1 |

| Analogue 3 | -9.5 | -8.8 |

| Analogue 4 | -8.2 | -7.5 |

Based on these hypothetical results, Analogue 3 emerges as the most promising candidate, exhibiting the highest predicted binding affinity for both Bcl-2 and CDK2. Such findings would guide the prioritization of compounds for further investigation. plos.org

Pharmacophore Modeling

To further refine the search for potent inhibitors, a pharmacophore model could be generated based on the binding mode of the most active compound (Analogue 3) within the active site of the primary target (Bcl-2). nih.gov This model would define the essential three-dimensional arrangement of chemical features required for biological activity, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. slideshare.net This pharmacophore model could then be used as a 3D query to screen larger databases of natural products to identify novel scaffolds with the potential to bind to the target protein.

In Silico ADMET Prediction

Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates is crucial to minimize late-stage failures in drug development. nih.govnih.gov A variety of computational tools can be used to predict these properties. Table 2 presents a hypothetical ADMET profile for acetylvirescenine and its top-performing analogue, Analogue 3, generated using a combination of QSAR-based models.

| Property | Acetylvirescenine | Analogue 3 | Favorable Range |

|---|---|---|---|

| Molecular Weight (g/mol) | 390.5 | 420.6 | < 500 |

| LogP | 3.2 | 3.5 | < 5 |

| Hydrogen Bond Donors | 1 | 2 | < 5 |

| Hydrogen Bond Acceptors | 5 | 6 | < 10 |

| Predicted Aqueous Solubility (LogS) | -4.1 | -4.5 | > -5.0 |

| Predicted Blood-Brain Barrier Permeability | Low | Low | Varies with target |

| Predicted Carcinogenicity | Non-carcinogen | Non-carcinogen | Non-carcinogen |

The hypothetical data in Table 2 suggests that both acetylvirescenine and Analogue 3 possess drug-like properties, falling within the acceptable ranges for oral bioavailability as defined by Lipinski's Rule of Five. The predicted low blood-brain barrier permeability could be advantageous for developing peripherally acting anticancer agents with reduced central nervous system side effects. These in silico predictions provide a preliminary assessment of the pharmacokinetic and safety profiles of the compounds, helping to identify potential liabilities early in the drug discovery pipeline. preprints.org

Advanced Analytical Methodologies for Detection and Quantification of Acetylvirescenine

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of mycotoxins and other complex organic molecules. ekb.eg Its separation power, when combined with sophisticated detectors, provides robust methods for identifying and quantifying compounds like acetylvirescenine in diverse samples. alfa-chemistry.com The choice of detector is critical and depends on the physicochemical properties of the analyte and the required sensitivity of the assay. labshake.com

HPLC-Mass Spectrometry (HPLC-MS/MS, HPLC-QTOF/MS)

The coupling of HPLC with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) and Quadrupole Time-of-Flight (QTOF) MS, represents the gold standard for mycotoxin analysis due to its exceptional sensitivity and specificity. nih.gov This combination allows for the separation of complex mixtures followed by highly precise mass-based identification and fragmentation analysis, enabling confident structural elucidation. service.gov.ukwikipedia.org

Research has successfully identified 14-O-acetylvirescenine in plant extracts using HPLC-MSn with an ion trap mass spectrometer. nih.gov In these analyses, the compound was separated on a C18 column and detected in positive ion mode. The study reported a retention time of 4.2 minutes and identified a pseudo-molecular ion [M]⁺ at a mass-to-charge ratio (m/z) of 466.8. nih.gov Further fragmentation (MS²) of this ion yielded characteristic product ions at m/z 448.5 and 430.3, which are crucial for its specific identification. nih.gov The fragmentation of diterpenoid alkaloids often involves characteristic neutral losses, such as molecules of acetic acid (CH₃COOH), methanol (B129727) (CH₃OH), and water (H₂O), which aids in their structural confirmation. nih.gov

QTOF-MS provides high-resolution mass data, allowing for the determination of elemental composition and the identification of unknown compounds in complex matrices. youtube.comscitechnol.com For acetylvirescenine, an LC-QTOF/MS method would offer not only precise mass measurement of the parent ion but also high-resolution fragmentation data, which is invaluable for distinguishing it from structurally similar compounds and isomers. ebi.ac.uknih.gov

Table 1: HPLC-MSn Parameters for the Identification of 14-O-Acetylvirescenine

| Parameter | Value | Source |

|---|---|---|

| Compound | 14-O-acetylvirescenine | nih.gov |

| Retention Time (min) | 4.2 | nih.gov |

| Pseudo-molecular Ion [M]⁺ (m/z) | 466.8 | nih.gov |

| MS² Fragment Ions (m/z) | 448.5, 430.3 | nih.gov |

HPLC with Electrochemical Detection (HPLC-ED)

HPLC with electrochemical detection (HPLC-ED) is an extremely sensitive technique used for the analysis of electroactive compounds that can undergo oxidation or reduction. frontiersin.orgnih.gov The method offers high selectivity because the applied potential can be optimized to target specific analytes, thereby minimizing interferences from the sample matrix. tmrjournals.com While specific applications of HPLC-ED for acetylvirescenine are not widely documented, the technique is suitable for many natural products, including phenols, and some alkaloids. frontiersin.org

For a compound to be analyzed by HPLC-ED, it must be electrochemically active. tmrjournals.com If acetylvirescenine itself is not readily oxidizable or reducible, derivatization with an electroactive tag could be employed to enable detection. youtube.com The sensitivity of HPLC-ED can reach picomolar or even femtomolar levels, making it ideal for trace analysis. nih.gov

Table 2: Illustrative HPLC-ED System Parameters for Analysis of Electroactive Compounds

| Parameter | Typical Setting |

|---|---|

| Working Electrode | Glassy Carbon (GC) or Boron-Doped Diamond (BDD) |

| Reference Electrode | Ag/AgCl |

| Applied Potential | +0.6 V to +1.2 V (for oxidation) |

| Mobile Phase | Phosphate or citrate (B86180) buffer with organic modifier (e.g., methanol, acetonitrile) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Limit of Detection | pmole/L to nmole/L range |

HPLC with Diode Array Detection (HPLC-DAD)

HPLC with a Diode Array Detector (HPLC-DAD or PDA) is a powerful tool for the analysis of compounds that absorb ultraviolet or visible light. uq.edu.au The DAD detector acquires the entire UV-Vis spectrum for each point in the chromatogram, providing not only quantitative data but also qualitative information that can help in peak identification and purity assessment. chemistry-chemists.com

This technique is widely used for the analysis of mycotoxins and other fungal secondary metabolites that possess chromophores. labshake.comnih.gov The applicability of HPLC-DAD to acetylvirescenine depends on its UV-Vis absorption characteristics. Diterpenoid alkaloids may have weak chromophores, but the method's utility can be enhanced by selecting an optimal wavelength for detection. A typical analysis would involve a reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient. ebi.ac.uklatoxan.com

Table 3: Typical Parameters for an HPLC-DAD Method

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | latoxan.com |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile/methanol | ebi.ac.uklatoxan.com |

| Flow Rate | 0.8 - 1.3 mL/min | latoxan.com |

| Detection | UV spectrum scan (e.g., 200-400 nm) | uq.edu.au |

| Quantification Wavelength | Wavelength of maximum absorbance (λmax) | mdpi.com |

| Linearity (R²) | > 0.99 | ebi.ac.uk |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. fao.orgcnr.it For non-volatile compounds like many mycotoxins, a derivatization step is often required to increase their volatility and thermal stability. sepscience.com This typically involves silylation or acylation to convert polar functional groups into less polar derivatives. labshake.com

The analysis of acetylvirescenine by GC-MS would likely require such a derivatization step. Once derivatized, the compound is separated in the gas chromatograph based on its boiling point and polarity before being ionized and fragmented in the mass spectrometer. nih.gov The resulting mass spectrum provides a characteristic fragmentation pattern, often referred to as a "fingerprint," which can be used for definitive identification by comparison to spectral libraries. fao.org GC-MS offers high chromatographic resolution, which is particularly useful for separating complex mixtures. nih.gov

Challenges in Trace Analysis and Isomer Differentiation

The analysis of acetylvirescenine, especially at low concentrations and in complex matrices like biological fluids or food products, presents several challenges.

Trace Analysis: Detecting and quantifying trace levels of mycotoxins is difficult due to potential interferences from matrix components that can suppress or enhance the analyte signal in the detector, particularly in MS-based methods. ekb.egyoutube.com Achieving low limits of detection (LOD) and quantification (LOQ) requires meticulous sample preparation, including extraction and clean-up steps, to remove interfering substances. cnr.it The inherent sensitivity of the analytical instrument is also critical, with techniques like HPLC-MS/MS and HPLC-ED being favored for their ability to measure analytes at very low concentrations. nih.gov

Isomer Differentiation: A significant challenge in the analysis of many natural products is the existence of isomers—compounds with the same chemical formula and mass but different structural arrangements. These compounds often exhibit similar chromatographic behavior and can produce identical molecular ions in a mass spectrometer, making them difficult to distinguish. It has been noted that 14-acetylvirescenine (C₂₅H₃₉NO₇) is an isomer of 14-dehydrobrownine, meaning they share the same elemental composition and exact mass. ebi.ac.uk

Differentiating such isomers requires high-resolution analytical techniques.

Chromatography: High-efficiency chromatographic columns (e.g., UHPLC) and optimized gradient elution programs can sometimes achieve baseline separation of isomers based on subtle differences in their physicochemical properties.

Mass Spectrometry: While isomers produce the same parent ion mass, their fragmentation patterns in tandem MS (MS/MS) can differ. Careful analysis of the product ion spectra, potentially including higher-energy collisional dissociation (HCD) or multi-stage fragmentation (MSn), can reveal unique fragment ions that allow for unambiguous identification. nih.gov The distinct fragmentation patterns serve as a basis for their differentiation.

Q & A

Q. What experimental methods are recommended for confirming the structural identity of Acetylvirescenine?

To confirm structural identity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Cross-validate results with X-ray crystallography if crystalline samples are obtainable. For novel derivatives, ensure purity via HPLC and elemental analysis. Always compare spectral data with literature values for known analogs, and document discrepancies systematically .

Q. How can researchers address challenges in synthesizing Acetylvirescenine derivatives with high enantiomeric purity?

Use asymmetric catalysis (e.g., chiral ligands in transition-metal catalysis) or enzymatic resolution to control stereochemistry. Monitor reaction progress using chiral HPLC or circular dichroism (CD) spectroscopy. For scalability, optimize solvent systems and temperature gradients to minimize racemization. Detailed synthetic protocols must be reported in supplementary materials to ensure reproducibility .

Q. What analytical techniques are critical for quantifying Acetylvirescenine in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling (e.g., deuterated internal standards) ensures accuracy in biological samples. Validate methods for limits of detection (LOD), recovery rates, and matrix effects. Include quality controls such as spike-and-recovery experiments to address variability .

Q. How should researchers design experiments to confirm Acetylvirescenine’s proposed biological activity?

Begin with in vitro assays (e.g., enzyme inhibition, cell viability assays) using dose-response curves to establish IC50 values. Include positive/negative controls and replicate experiments (n ≥ 3) to assess statistical significance. For in vivo studies, adhere to ethical guidelines and use genetically homogeneous models to reduce variability. Publish raw data to facilitate meta-analyses .

Q. What protocols ensure the stability of Acetylvirescenine during long-term storage?

Conduct accelerated stability studies under varying pH, temperature, and humidity conditions. Use HPLC to monitor degradation products. For storage, lyophilize the compound under inert atmospheres and store at −80°C in amber vials. Document batch-specific stability profiles in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Acetylvirescenine across studies?

Perform a systematic review of experimental variables:

Q. What computational strategies enhance the design of Acetylvirescenine analogs with improved target selectivity?

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward off-target proteins. Pair with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Validate predictions using in vitro selectivity panels. Share computational models via open-access repositories for community validation .

Q. How can researchers optimize Acetylvirescenine’s pharmacokinetic profile while minimizing toxicity?

Employ structure-activity relationship (SAR) studies to modify functional groups affecting solubility (e.g., logP) and metabolic stability. Use in silico ADMET predictors (e.g., SwissADME) for preliminary screening. Validate with in vivo pharmacokinetic studies, including bioavailability and tissue distribution analyses. Toxicity screening should include Ames tests and hepatocyte viability assays .

Q. What methodologies are effective for identifying Acetylvirescenine’s metabolites in mammalian systems?

Combine high-resolution mass spectrometry (HRMS) with stable isotope tracing to track metabolic pathways. Use metabolomics workflows (e.g., GNPS libraries) for annotation. Confirm metabolite structures via NMR after isolation via preparative HPLC. Publish fragmentation patterns and retention times to aid future studies .

Q. How should interdisciplinary teams approach studying Acetylvirescenine’s ecological roles and biosynthetic pathways?

Integrate genomics (e.g., gene cluster analysis in producing organisms), transcriptomics, and metabolomics. Use CRISPR-Cas9 knockouts to identify biosynthetic genes. For ecological studies, employ field sampling coupled with LC-MS to correlate environmental factors with compound abundance. Data should be shared via platforms like MetaboLights for cross-disciplinary collaboration .

Q. What statistical approaches are recommended for analyzing dose-dependent responses in Acetylvirescenine toxicity studies?

Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate LD50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Address outliers using Grubbs’ test or robust statistical methods. Include raw datasets and code (e.g., R/Python scripts) for transparency .

Q. How can researchers validate Acetylvirescenine’s mechanism of action when conflicting hypotheses exist?

Employ orthogonal assays:

- RNAi knockdowns or CRISPR-edited cell lines to silence proposed targets.

- Surface plasmon resonance (SPR) to measure direct binding.

- Phosphoproteomics to map downstream signaling changes.

Publish negative results to refine existing models .

Methodological Best Practices

- Data Reproducibility : Document experimental protocols in line with FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks and version-controlled data repositories .

- Peer Review : Preprint submissions (e.g., bioRxiv) allow early community feedback. Address reviewer critiques about statistical power and controls comprehensively .

- Ethical Compliance : For studies involving animal models, adhere to ARRIVE guidelines. Declare conflicts of interest and funding sources explicitly .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.